molecular formula C12H12N2OS B1664150 4,4'-Sulfinyldianiline CAS No. 119-59-5

4,4'-Sulfinyldianiline

Cat. No.: B1664150
CAS No.: 119-59-5
M. Wt: 232.3 g/mol
InChI Key: MITHMOYLTXMLRB-UHFFFAOYSA-N
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Description

4,4’-Sulfinyldianiline, also known as 4,4’-Sulfinylbisbenzeneamine, is an organic compound with the molecular formula C12H12N2OS. It is characterized by the presence of two aniline groups connected via a sulfinyl linkage. This compound is notable for its applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

4,4’-Sulfinyldianiline has a wide range of applications in scientific research:

Mechanism of Action

4,4’-Sulfinyldianiline is an antibiotic commonly used in combination with rifampicin and clofazimine for the treatment of leprosy . It is also used to treat and prevent pneumocystis pneumonia and for the prevention of toxoplasmosis in those who have poor immune function .

Safety and Hazards

Exposure to 4,4’-Sulfinyldianiline can cause a variety of symptoms, including somnolence, retinal changes, cyanosis, jaundice, changes in tubules and other kidney changes, hemolysis with or without anemia, joint effects, hepatitis, dermatitis, and peripheral neuritis . It is harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Sulfinyldianiline can be synthesized through the oxidation of 4,4’-diaminodiphenyl sulfide. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the desired sulfinyl linkage .

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Sulfinyldianiline may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Sulfinyldianiline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4,4’-Sulfinyldianiline is unique due to its sulfinyl linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions and reactions that are not possible with sulfide or sulfone analogs, making it valuable in various applications .

Properties

IUPAC Name

4-(4-aminophenyl)sulfinylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITHMOYLTXMLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152285
Record name 4,4'-Sulfinyldianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-59-5
Record name 4,4′-Diaminodiphenyl sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Sulfinyldianiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medapsol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Sulfinyldianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-SULFINYLDIANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I647535GW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

At room temperature, 10.85 g (20 mmol) of bis[4-(3,4-dicarboxyphenoxy)phenyl]sulfonic acid dianhydride (SOPOP) was added to a solution of 4.966 g (20 mmol) of bis(4-aminophenyl) sulfone (DDSO) in 68 ml of NMP. The resulting mixture was stirred at room temperature for 10 hours. The reaction mixture was dropwise added to 1.5 liters of water to obtain a polyamic acid (SOPOP/DDSO) as a solid product in a yield of 14.2 g.
[Compound]
Name
bis[4-(3,4-dicarboxyphenoxy)phenyl]sulfonic acid dianhydride
Quantity
10.85 g
Type
reactant
Reaction Step One
Quantity
4.966 g
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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